

Application Notes and Protocols for Radiolabeling 6-Isopropylpyridazin-3(2H)-one

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Compound of Interest

Compound Name: 6-Isopropylpyridazin-3(2H)-one

Cat. No.: B1344703

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These application notes provide detailed protocols for the radiolabeling of **6-Isopropylpyridazin-3(2H)-one** with various radioisotopes for use in preclinical and clinical imaging studies, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The protocols are based on established methods for radiolabeling pyridazinone derivatives and related heterocyclic compounds.

Overview of Radiolabeling Strategies

The choice of radionuclide depends on the imaging modality and the desired pharmacokinetic properties of the radiotracer. For PET imaging, short-lived positron emitters like Carbon-11 (^{11}C , $t_{1/2} = 20.4$ min) and Fluorine-18 (^{18}F , $t_{1/2} = 109.8$ min) are commonly used.^{[1][2]} For SPECT imaging, Iodine-123 (^{123}I , $t_{1/2} = 13.2$ hours) is a suitable choice.^{[3][4]}

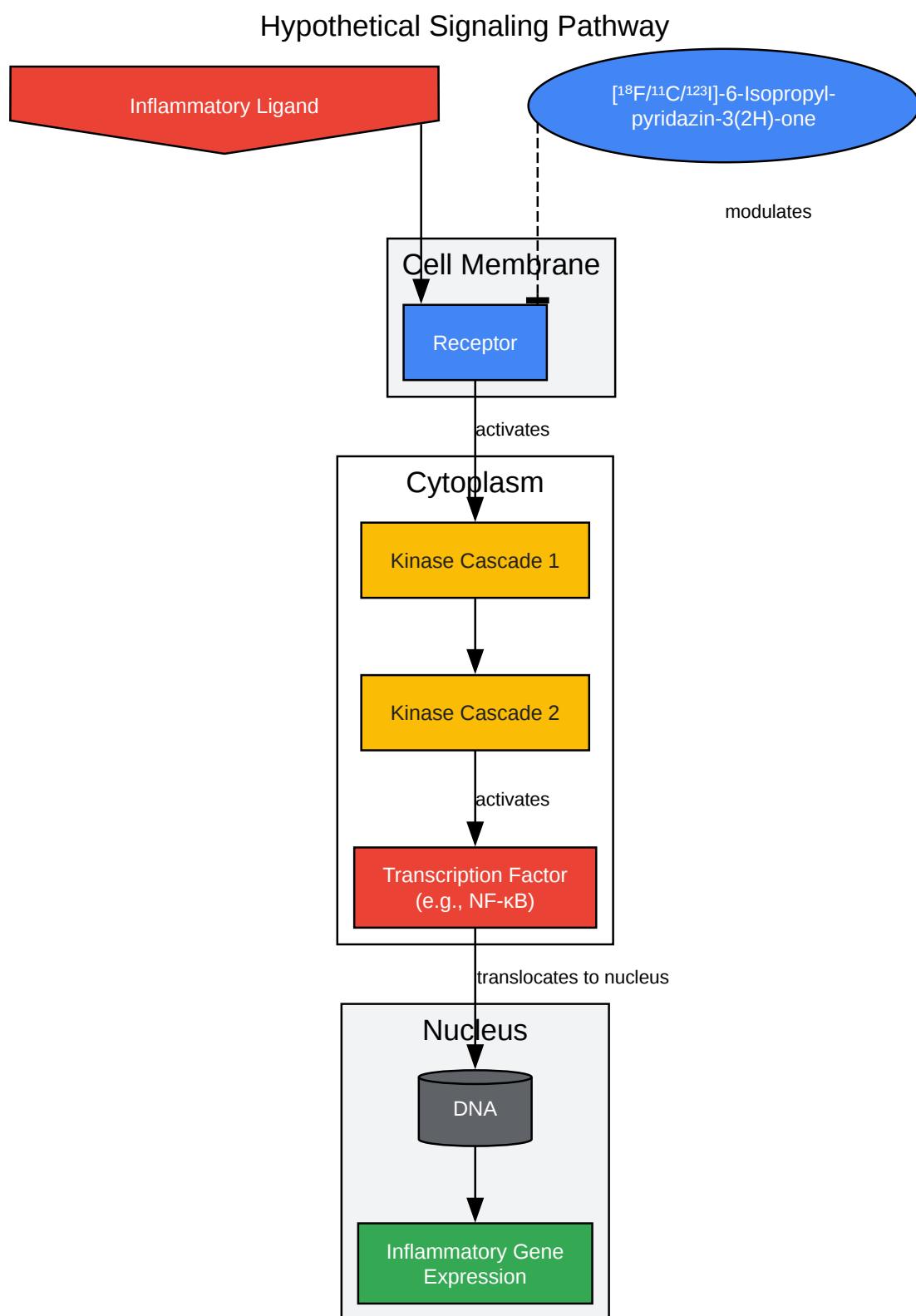
This document outlines three primary radiolabeling approaches for **6-Isopropylpyridazin-3(2H)-one**:

- ^{18}F -Labeling via Nucleophilic Substitution: Introduction of ^{18}F onto an alkyl side chain or directly onto the pyridazinone ring.
- ^{11}C -Labeling via Methylation: Introduction of a $[^{11}\text{C}]$ methyl group at the N2 position of the pyridazinone ring.

- ^{123}I -Labeling via Iododestannylation: Introduction of ^{123}I onto the pyridazinone ring at a suitable position.

Biological Context and Signaling

Pyridazinone derivatives have been shown to exhibit a range of biological activities, including vasodilation and anti-inflammatory effects.^{[5][6]} For the purpose of these application notes, we will consider a hypothetical role of **6-Isopropylpyridazin-3(2H)-one** as a modulator of a generic inflammatory signaling pathway, which could be investigated using the described radiotracers.



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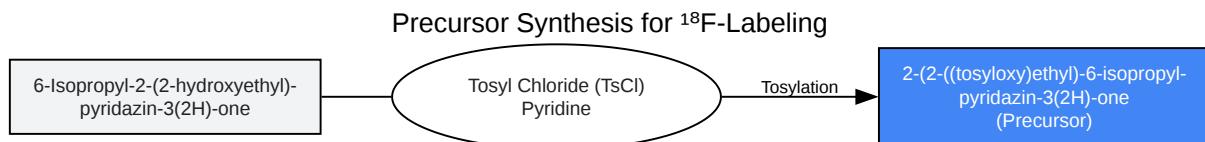
Figure 1: Hypothetical signaling pathway modulated by **6-Isopropylpyridazin-3(2H)-one**.

[¹⁸F]Fluorine-18 Labeling Protocol

Fluorine-18 is a preferred radionuclide for PET due to its favorable half-life and low positron energy.^[7] The following protocol describes a nucleophilic substitution method, which generally provides high specific activity.^[8]

Precursor Synthesis

A suitable precursor with a good leaving group is required. For this protocol, we propose the synthesis of a tosylated precursor.



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Figure 2: Synthesis of the tosylated precursor for ¹⁸F-labeling.

Experimental Protocol: [¹⁸F]Fluorination

This protocol is adapted from methods used for similar structures.^[9]

- [¹⁸F]Fluoride Production and Activation:
 - Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
 - Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).
 - Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K222) and potassium carbonate in acetonitrile/water.
 - Azeotropically dry the [¹⁸F]K/K222 complex by heating under a stream of nitrogen.
- Radiolabeling Reaction:

- Dissolve the tosylated precursor (5-10 mg) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
- Add the precursor solution to the dried $[^{18}\text{F}]\text{K}/\text{K222}$ complex.
- Seal the reaction vessel and heat at 100-120°C for 10-15 minutes.

• Purification:

- Cool the reaction mixture and dilute with water.
- Pass the diluted mixture through a C18 Sep-Pak cartridge to trap the crude product.
- Wash the cartridge with water to remove unreacted $[^{18}\text{F}]$ fluoride and polar impurities.
- Elute the crude product from the cartridge with acetonitrile.
- Purify the product using semi-preparative High-Performance Liquid Chromatography (HPLC).

• Formulation:

- Collect the HPLC fraction containing the radiolabeled product.
- Remove the organic solvent by rotary evaporation or by passing it through a C18 Sep-Pak cartridge followed by elution with ethanol and formulation in sterile saline.

Data Presentation

Parameter	Typical Value	Reference
Radiochemical Yield (decay-corrected)	40-65%	[9]
Radiochemical Purity	>98%	[9]
Specific Activity	>180 GBq/ μmol	[10]

$[^{11}\text{C}]$ Carbon-11 Labeling Protocol

Carbon-11 labeling allows for the introduction of a methyl group without altering the compound's fundamental structure.^[1] The short half-life of ¹¹C necessitates rapid synthesis and purification.^[2]

Precursor Synthesis

The precursor for ¹¹C-methylation is the desmethyl analog of the target compound, which in this case is the parent **6-Isopropylpyridazin-3(2H)-one**.

Experimental Protocol: [¹¹C]Methylation

This protocol is based on standard ¹¹C-methylation procedures.^{[11][12]}

- Production of [¹¹C]Methylating Agent:
 - Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.^[1]
 - Convert [¹¹C]CO₂ to [¹¹C]CH₄ by catalytic hydrogenation.
 - Convert [¹¹C]CH₄ to [¹¹C]CH₃I or [¹¹C]CH₃OTf using gas-phase iodination or reaction with triflic anhydride vapor, respectively.
- Radiolabeling Reaction:
 - Dissolve the precursor, **6-Isopropylpyridazin-3(2H)-one** (1-2 mg), in a suitable solvent (e.g., DMF, acetone) in a reaction vessel.
 - Add a base (e.g., NaOH, NaH).
 - Trap the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf in the reaction vessel at low temperature.
 - Seal the vessel and heat at 80-100°C for 3-5 minutes.
- Purification and Formulation:
 - Purify the reaction mixture using semi-preparative HPLC.
 - Formulate the final product as described in the ¹⁸F-labeling protocol.

Data Presentation

Parameter	Typical Value	Reference
Radiochemical Yield (decay-corrected)	15-30%	[12][13]
Radiochemical Purity	>99%	[14][15]
Specific Activity	50-100 GBq/μmol	[12]

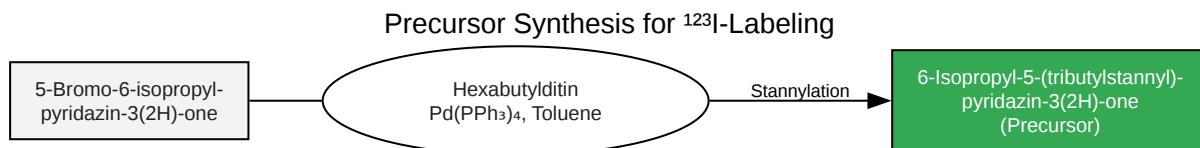
[¹²³I]Iodine-123 Labeling Protocol

Iodine-123 is used for SPECT imaging, offering excellent image resolution.[3][16]

Radioiodination is often achieved via electrophilic or nucleophilic substitution on an activated precursor.[10]

Precursor Synthesis

For iododestannylation, a tributyltin precursor is required.



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Figure 3: Synthesis of the tributyltin precursor for ¹²³I-labeling.

Experimental Protocol: [¹²³I]Iododestannylation

This protocol is based on established methods for radioiodination.[10]

- Radiolabeling Reaction:
 - Dissolve the tributyltin precursor (0.5-1 mg) in a suitable solvent (e.g., ethanol, acetic acid).

- Add Na[¹²³I] to the solution.
- Add an oxidizing agent (e.g., peracetic acid, Chloramine-T, or Iodogen).
- Allow the reaction to proceed at room temperature for 10-20 minutes.
- Quenching and Purification:
 - Quench the reaction with a reducing agent (e.g., sodium metabisulfite).
 - Dilute the mixture with the mobile phase for HPLC.
 - Purify the product using semi-preparative HPLC.
- Formulation:
 - Formulate the final product as described in the previous protocols.

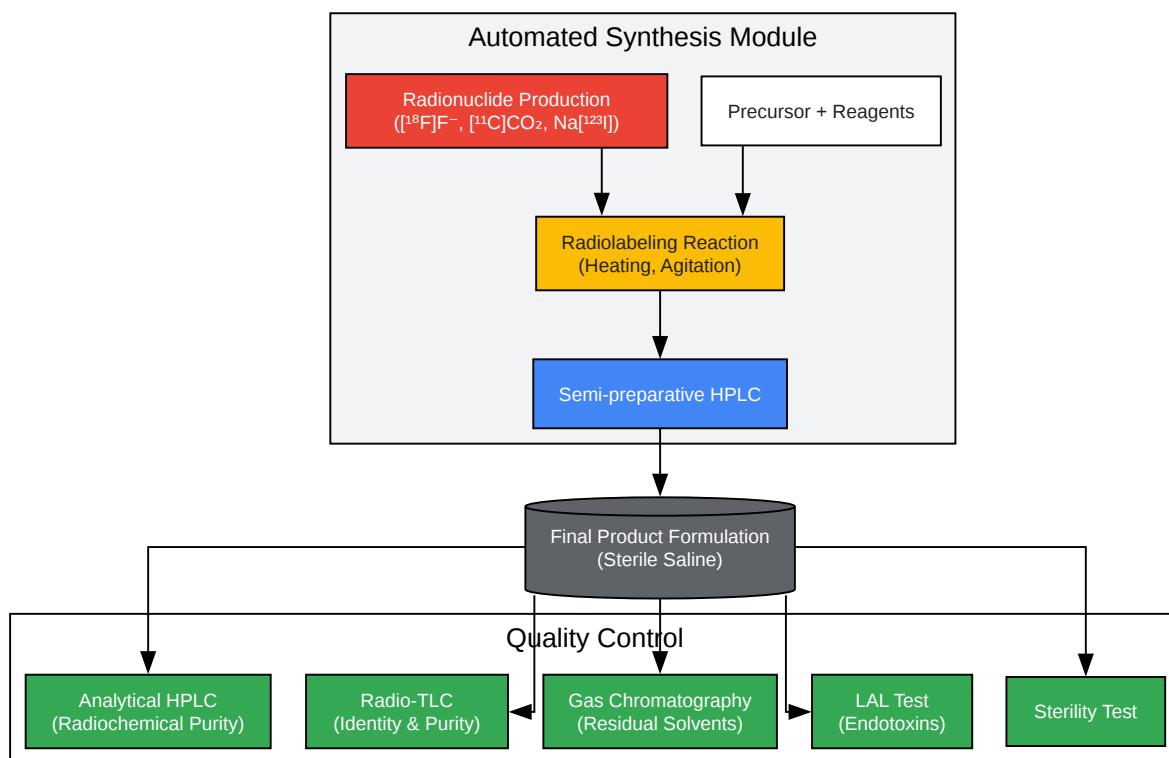
Data Presentation

Parameter	Typical Value	Reference
Radiochemical Yield	40-90%	[10]
Radiochemical Purity	>97%	[10]
Specific Activity	>80 GBq/μmol	[10]

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of a radiotracer.

General Radiosynthesis Workflow

[Click to download full resolution via product page](#)**Figure 4:** General workflow for radiosynthesis and quality control.**Need Custom Synthesis?**

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